(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound “(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one” is a structurally complex enone derivative featuring a benzothiazole-azetidine hybrid scaffold. Its core structure includes:
- Enone system: The α,β-unsaturated ketone (prop-2-en-1-one) imparts electrophilic reactivity, making it a candidate for Michael addition or nucleophilic attack.
- Benzo[d]thiazol-2-yloxy substituent: A benzothiazole moiety linked via an ether bond to the azetidine ring. Benzothiazoles are known for their pharmacological relevance, including anticancer and antimicrobial activities .
Synthesis: The compound is synthesized via Claisen-Schmidt condensation, as evidenced by analogous procedures (e.g., reaction of acetophenone derivatives with benzaldehyde in the presence of NaOH/ethanol) .
Properties
IUPAC Name |
(E)-1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(11-10-14-6-2-1-3-7-14)21-12-15(13-21)23-19-20-16-8-4-5-9-17(16)24-19/h1-11,15H,12-13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBMLHHGUVKMLO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure combining an azetidine ring and a benzo[d]thiazole moiety, is being explored for various therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. The compound features a conjugated system that may contribute to its biological activity through interactions with biological macromolecules.
Research indicates that compounds with similar structures often interact with specific targets such as kinase enzymes , which are crucial in cell signaling pathways. Inhibition of these enzymes can lead to therapeutic effects against various diseases, including cancer.
Antimicrobial Properties
Studies have shown that derivatives of benzothiazole, including those with azetidine structures, exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating moderate to good inhibition at concentrations ranging from 12.5 to 200 µg/mL .
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to Good Inhibition |
| Escherichia coli | Moderate to Good Inhibition |
| Pseudomonas aeruginosa | Moderate Inhibition |
| Candida albicans | Moderate Inhibition |
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
A recent study evaluated the efficacy of various azetidine derivatives against cancer cell lines and reported that certain substitutions on the azetidine ring significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in optimizing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several enone derivatives, differing primarily in substituents and heterocyclic systems. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Comparisons :
Substituent Effects: Benzothiazole vs. Azetidine vs. Imidazole/Pyrimidine: The azetidine ring in the target compound offers greater rigidity than imidazole () or pyrimidine (), which may influence pharmacokinetic properties like metabolic stability .
Synthetic Routes: Claisen-Schmidt condensation is common for enone synthesis (e.g., uses NaOH/ethanol, while employs nitro-substituted acetophenones). Yields and reaction times vary with substituent electronic effects .
Drug-Likeness: Triazole-containing enones (e.g., BMTPP in ) exhibit favorable ADMET profiles due to balanced logP values (2.1–3.5) and moderate molecular weights (300–400 Da). The target compound’s benzothiazole-azetidine scaffold may similarly align with Lipinski’s rules, though explicit data are lacking .
Biological Activity: Benzothiazole derivatives () show anticancer activity against hepatocellular carcinoma, attributed to intercalation or enzyme inhibition.
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | C20H16N2O2S | 356.42 | 3.2 | ~15 (Low) |
| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | C15H11NO3 | 253.25 | 2.8 | ~50 (Moderate) |
| (E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | C20H18N2O2S | 350.43 | 3.5 | ~20 (Low) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
